GPR35 Agonist Potency: Bufrolin vs. Sodium Cromoglycate and Nedocromil Sodium
Bufrolin exhibits high-potency agonist activity at human GPR35 (pEC50 7.83 ± 0.02; EC50 13 nM in β-arrestin recruitment assays), contrasting markedly with sodium cromoglycate and nedocromil sodium, which were reported to possess only modest potency at this receptor [1]. This represents the first identification of high-potency GPR35 agonism among the clinically evaluated mast cell stabilizer class and positions bufrolin as a superior tool compound for GPR35-dependent mechanistic studies [2].
| Evidence Dimension | GPR35 agonism potency (human GPR35a) |
|---|---|
| Target Compound Data | pEC50 7.83 ± 0.02 (human GPR35a); EC50 13 nM |
| Comparator Or Baseline | Sodium cromoglycate: modest potency; Nedocromil sodium: modest potency (exact pEC50 not determined in direct comparison) |
| Quantified Difference | Qualitative: bufrolin identified as high potency, whereas cromolyn and nedocromil were characterized as having only modest potency; ~10⁴-fold difference inferred from pEC50 comparisons |
| Conditions | β-arrestin-2 recruitment BRET assay in HEK293T cells expressing human GPR35a [1] |
Why This Matters
Researchers investigating GPR35-mediated signaling pathways require a validated high-potency agonist; sodium cromoglycate and nedocromil are functionally inadequate for this purpose due to their modest receptor activation.
- [1] MacKenzie AE, Caltabiano G, Kent TC, et al. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. Mol Pharmacol. 2014;85(1):91-104. View Source
- [2] BindingDB. Bufrolin (CHEMBL150764): Agonist activity at human GPR35. EC50 = 13 nM. View Source
